copper(1+);2-methylbut-1-en-3-yne
Description
Properties
CAS No. |
56964-06-8 |
|---|---|
Molecular Formula |
C5H5Cu |
Molecular Weight |
128.64 g/mol |
IUPAC Name |
copper(1+);2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5.Cu/c1-4-5(2)3;/h2H2,3H3;/q-1;+1 |
InChI Key |
PIKQBRANVKXSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#[C-].[Cu+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Copper Coordination Compounds
Structural and Electronic Comparisons
- [Copper(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺ (): Ligand Type: Bidentate bipyridine ligands stabilize copper in both +1 and +2 oxidation states. Redox Activity: Exhibits a low driving force (0.11 eV) for dye regeneration in dye-sensitized solar cells (DSSCs), achieving 10.3% power conversion efficiency. Key Difference: Unlike 2-methylbut-1-en-3-yne (a monodentate alkyne), bipyridine ligands enforce a rigid geometry, enhancing redox reversibility.
- Copper Coordination with Carboxylic Acids/Amino Ligands (): Ligand Diversity: Copper complexes with aromatic carboxylic acids or amino acids typically form stable, octahedral geometries. Synthesis: Prepared via reaction of cupric salts (e.g., CuCl₂) with ligands like amines or steroids. Key Difference: Alkyne ligands (e.g., 2-methylbut-1-en-3-yne) likely form linear or trigonal planar geometries due to weaker coordination strength compared to carboxylates or amines.
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